Cas no 803-21-4 ((1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione)
![(1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione structure](https://fr.kuujia.com/scimg/cas/803-21-4x500.png)
803-21-4 structure
Nom du produit:(1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione
(1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione Propriétés chimiques et physiques
Nom et identifiant
-
- (1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione
- samaderin C
- Samaderine C
- 7,7a,10,11,11a,11b-Hexahydro-1,10,11-trihydroxy-8,11a,14-trimethyl-2H-5a,2,5-(methanoxymetheno)naphth[1,2-d]oxepine-4,6(1H,5H)-dione
- CHEBI:66160
- (1R,2S,5R,5aR,7aS,10S,11S,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione
- 2H-5a,2,5-(Methanoxymetheno)naphth(1,2-d)oxepin-4,6(1H,5H)-dione, 7,7a,10,11,11a,11b-hexahydro-1,10,11-trihydroxy-8,11a,14-trimethyl-, (1R,2S,5R,5aR,7aS,10S,11S,11aS,11bR,14S)-
- Samaderine-C
- SAMADERINS C
- Samaderin C [MI]
- 2H-5a,2,5-(Methanoxymetheno)naphth(1,2-d)oxepin-4,6(1H,5H)-dione, 7,7a,10,11,11a,11b-hexahydro-1,10,11-trihydroxy-8,11a,14-trimethyl-, (1R-(1alpha,2alpha,5alpha,5aalpha,7abeta,10beta,11alpha,11aalpha,11bbeta,14S*))-
- CHEMBL2270646
- Q27134685
- 2H-5A,2,5-(METHANOXYMETHENO)NAPHTH(1,2-D)OXEPIN-4,6(1H,5H)-DIONE, 7,7A,10,11,11A,11B-HEXAHYDRO-1,10,11-TRIHYDROXY-8,11A,14-TRIMETHYL-, (1R-(1.ALPHA.,2.ALPHA.,5.ALPHA.,5A.ALPHA.,7A.BETA.,10.BETA.,11.ALPHA.,11A.ALPHA.,11B.BETA.,14S*))-
- 803-21-4
- UNII-FBI7IEU05A
- FBI7IEU05A
-
- Piscine à noyau: 1S/C19H24O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8-9,11-15,20,22-23H,5-6H2,1-3H3
- La clé Inchi: PDGZDUYWUXJXRO-UHFFFAOYSA-N
- Sourire: O1C([H])([H])C23C(C([H])([H])C4([H])C(C([H])([H])[H])=C([H])C([H])(C([H])(C4(C([H])([H])[H])C2([H])C([H])(C2([H])C1(C([H])([H])[H])C3([H])C(=O)O2)O[H])O[H])O[H])=O
Propriétés calculées
- Qualité précise: 364.15220310g/mol
- Masse isotopique unique: 364.15220310g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 0
- Complexité: 761
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 113Ų
- Le xlogp3: -1.7
Propriétés expérimentales
- Dense: 1.49
- Point d'ébullition: 616.3°C at 760 mmHg
- Point d'éclair: 224.3°C
- Indice de réfraction: 1.637
(1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione Littérature connexe
-
1. Crystal and molecular structure and some properties of pyridinium μ-oxo-bis[trichioroferrate(III)]–pyridineMichael G. B. Drew,Vickie McKee,S. Martin Nelson J. Chem. Soc. Dalton Trans. 1978 80
-
David J. Burns,Shuji Hachisu,Peter O'Brien,Richard J. K. Taylor Org. Biomol. Chem. 2012 10 7666
-
Ethan J. Pazur,Peter Wipf Org. Biomol. Chem. 2022 20 3870
803-21-4 ((1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,10,11-trihydroxy-8,11a,14-trimethyl-7,7a,10,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6(1H,5H)-dione) Produits connexes
- 1852119-38-0(5-Pyrimidinecarboxylic acid, 4-methyl-2-(5-methyl-2-thienyl)-)
- 4371-64-6(Propanedioic acid,2-hexadecyl-)
- 2680784-43-2(5-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid)
- 14113-05-4(10-Hydroxy-2-(E)-decenoic Acid)
- 54925-88-1(h-tyr-lys-oh)
- 1216584-18-7(N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride)
- 2055882-20-5(Pterocarpadiol B)
- 701-45-1(2-Bromo-1-fluoro-4-nitrobenzene)
- 2171589-23-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)butanamido-3-methylbutanoic acid)
- 337921-94-5(2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline)
Fournisseurs recommandés
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
